molecular formula C11H11FO3 B050075 Ethyl 2-fluoro-3-oxo-3-phenylpropanoate CAS No. 1479-22-7

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

Cat. No. B050075
CAS RN: 1479-22-7
M. Wt: 210.2 g/mol
InChI Key: DTELMTOYSPFNNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 2-fluoro-3-oxo-3-phenylpropanoate involves various strategies, including the Wittig procedure for preparing ethyl (Z)-3-fluoropropenoate and subsequent cycloaddition reactions, showcasing the compound's versatility in synthetic chemistry (Patrick, Neumann, & Tatro, 2011). Another approach involves Ru(II)-catalyzed synthesis for the construction of poly-substituted furans from ethyl 3-oxo-3-phenylpropanoates (Chourasiya, Kumar, Vikram, & Tadigoppula, 2023).

Molecular Structure Analysis

The structural characterization of ethyl 2-fluoro-3-oxo-3-phenylpropanoate derivatives involves advanced spectroscopic techniques. For example, the vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate was conducted using FT-IR, Laser-Raman spectra, and theoretical methods, contributing to a deeper understanding of its molecular structure (Kıbrız et al., 2013).

Chemical Reactions and Properties

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate undergoes various chemical reactions, such as cycloaddition and annulation reactions, to form structurally complex and functionally diverse products. The cycloaddition reactions of ethyl (Z)-3-fluoropropenoate have been studied for their potential to produce endo products with specific configurations (Patrick et al., 2011). Additionally, Ru(II)-catalyzed oxidative annulation reactions offer novel methods for synthesizing poly-substituted furans (Chourasiya et al., 2023).

Scientific Research Applications

Application 1: Electrophilic Fluorination

  • Scientific Field : Chemistry, specifically electrophilic fluorination .
  • Summary of the Application : Ethyl 2-fluoro-3-oxo-3-phenylpropanoate is used in the process of electrophilic fluorination . This process is a part of the chemistry of fluorine-containing compounds, which has emerged as an exciting area of multidisciplinary research .
  • Methods of Application or Experimental Procedures : The procedure involves mixing ethyl 3-oxo-3-phenylpropionate with 1.2 equivalents of a hypervalent iodine compound and an excess (10-fold) of 55% aqueous HF . This results in the formation of the corresponding ethyl 2-fluoro-3-oxo-3-phenylpropionate .
  • Results or Outcomes : The outcome of this procedure is the formation of ethyl 2-fluoro-3-oxo-3-phenylpropionate in up to 98% chemical yield .

Application 2: Real-time In-line NMR Spectroscopy

  • Scientific Field : Chemistry, specifically real-time in-line NMR spectroscopy .
  • Summary of the Application : Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be used in a self-optimizing synthetic organic reactor system that uses real-time in-line NMR spectroscopy . This technique allows for the real-time advanced structural characterization of reaction mixtures .
  • Methods of Application or Experimental Procedures : The platform is controlled via a modular LabView software control system for the hardware, NMR, data analysis, and feedback optimization . The potential of this technique is demonstrated through the optimization of a catalytic organic reaction in real-time .
  • Results or Outcomes : The outcome of this procedure is the optimization of a catalytic organic reaction in real-time, showing its applicability to self-optimizing systems using criteria such as stereoselectivity, multi-nuclear measurements, or 2D correlations .

Application 3: Preparation of Fluorinated Compounds

  • Scientific Field : Chemistry, specifically the preparation of fluorinated compounds .
  • Summary of the Application : Ethyl 2-fluoroacetoacetate is an α-fluorinated β-keto ester that can be prepared by the fluorination of ethyl acetoacetate . Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be used in the preparation of δ-keto-β-hydroxy-α-fluoro esters and fluorinated [1,2,4]triazolo [1,5- a ]pyrimidin-7 (4 H)-ones .
  • Methods of Application or Experimental Procedures : The procedure involves the fluorination of ethyl acetoacetate to prepare Ethyl 2-fluoroacetoacetate . This compound can then be used in the preparation of other fluorinated compounds .
  • Results or Outcomes : The outcome of this procedure is the preparation of δ-keto-β-hydroxy-α-fluoro esters and fluorinated [1,2,4]triazolo [1,5- a ]pyrimidin-7 (4 H)-ones .

Application 4: Preparation of Ethyl 2-fluoro-2-benzolyacetate

  • Scientific Field : Chemistry, specifically the preparation of fluorinated compounds .
  • Summary of the Application : Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be used to prepare ethyl 2-fluoro-2-benzolyacetate . This compound is a fluorinated ester that can be used in various chemical reactions .
  • Methods of Application or Experimental Procedures : The procedure involves the reaction of Ethyl benzoylacetate (Benzoylacetic acid ethyl ester) to prepare ethyl 2-fluoro-2-benzolyacetate .
  • Results or Outcomes : The outcome of this procedure is the preparation of ethyl 2-fluoro-2-benzolyacetate .

Application 5: Pharmacokinetics and Medicinal Chemistry

  • Scientific Field : Pharmacokinetics and Medicinal Chemistry .
  • Summary of the Application : Ethyl 2-fluoro-3-oxo-3-phenylpropanoate can be used in the field of pharmacokinetics and medicinal chemistry . It can be used to study the absorption, distribution, metabolism, and excretion of drugs .
  • Methods of Application or Experimental Procedures : The compound can be used in various experimental procedures to study the pharmacokinetics of drugs .
  • Results or Outcomes : The outcome of these studies can provide valuable information about the behavior of drugs in the body .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTELMTOYSPFNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505553
Record name Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

CAS RN

1479-22-7
Record name Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-fluoro-3-oxo-3-phenylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
D Weidener, K Singh, B Blümich - Magnetic Resonance in …, 2019 - Wiley Online Library
… The reaction of ethyl 2-fluoro-3-oxo-3-phenylpropanoate (A) with benzaldhyde (B) in the … present at the fluorinated position of ethyl 2-fluoro-3-oxo-3-phenylpropanoate (A) with cesium …
GC Geary, EG Hope, K Singh, AM Stuart - RSC Advances, 2015 - pubs.rsc.org
… iodonium fluoride 9 was deprotonated to form iodonium ylide 8, whereas under acidic conditions it reacted with TREAT-HF to produce ethyl 2-fluoro-3-oxo-3-phenylpropanoate 6 either …
Number of citations: 53 pubs.rsc.org
T Kitamura, S Kuriki, K Muta, MH Morshed, K Muta… - …, 2013 - thieme-connect.com
… The fluorinated product, ethyl 2-fluoro-3-oxo-3-phenylpropanoate (2a), was obtained in 39% yield. In addition, ethyl 2-acetoxy-3-oxo-3-phenylpropanoate (3) and 2-…
Number of citations: 22 www.thieme-connect.com
C Ding, K Maruoka - Synlett, 2009 - thieme-connect.com
… Asymmetric benzylation of ethyl 2-fluoro-3-oxo-3-phenylpropanoate (2a) in toluene catalyzed by 1 mol% N-spiro chiral quaternary ammonium bromide (S,S)-1 in the presence of 33% …
Number of citations: 27 www.thieme-connect.com
V Sans, L Porwol, V Dragone, L Cronin - Chemical Science, 2015 - pubs.rsc.org
… The test reaction selected was the α-fluorination with Selectfluor of ethyl-3-oxo-3-phenylpropanoate (4) to study the formation process of ethyl-2-fluoro-3-oxo-3-phenylpropanoate (5), …
Number of citations: 254 pubs.rsc.org
R Surmont, G Verniest, N De Kimpe - Organic Letters, 2010 - ACS Publications
… (22) Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 8 was treated with hydrazine in isopropanol, affording 4-fluoro-3-hydroxy-5-phenylpyrazole 10 in 83% yield. …
Number of citations: 61 pubs.acs.org
HK Minhas - 2020 - figshare.le.ac.uk
… Purification by column chromatography showed the presence of 26 % ethyl 2-fluoro-3-oxo-3-phenylpropanoate as well as multiple by products with no evidence of trifluoroethoxylation. …
Number of citations: 6 figshare.le.ac.uk
J Qian, W Yi, M Lv, C Cai - Synlett, 2015 - thieme-connect.com
… The starting material ethyl 2-fluoro-3-oxo-3-phenylpropanoate (1a) was easily prepared by stirring the corresponding β-keto ester with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]…
Number of citations: 15 www.thieme-connect.com
R Ding, C Wolf - Organic letters, 2018 - ACS Publications
… Preliminary results with 1-fluoro-2-tetralone, 6, and ethyl 2-fluoro-3-oxo-3-phenylpropanoate, 7, using our standard reaction conditions were promising, but additional method …
Number of citations: 32 pubs.acs.org
M Zhao, Y Tian, X Zhao - Synlett, 2017 - thieme-connect.com
… Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (2b) was also tested in the allylation reaction of 1a, but the corresponding product 3k was not obtained. More significantly, ethyl 3-…
Number of citations: 2 www.thieme-connect.com

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